methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate
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Description
Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate (MTSEC) is an organic compound belonging to the pyrazole family of compounds. It is a colorless, odorless, and crystalline solid with a molecular weight of 199.32 g/mol and a melting point of 55-57 °C. MTSEC has been widely studied for its potential applications in the pharmaceutical and biotechnology industries due to its unique chemical structure and properties.
Scientific Research Applications
Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate
Specific Scientific Field
Organic Chemistry
Summary of the Application
This compound is used as an effective reagent for the formation of 2-trimethylsilylethyl esters . It provides a new method for the formation of valuable TMSE esters by simply heating the unprotected carboxylic acid with the imidate .
Methods of Application
The imidate is readily synthesized from 2-trimethylsilylethanol in high yield . The carboxylic acid substrate is acidic enough to promote ester formation without the need for an exogenous promoter or catalyst .
Results or Outcomes
This method provides a new and efficient way to form TMSE esters, which are valuable in organic synthesis .
Development of (Trimethylsilyl)ethyl Ester Protected Enolates
Summary of the Application
This research focuses on the development of (trimethylsilyl)ethyl ester protected enolates and their applications in palladium-catalyzed asymmetric allylic alkylation .
Methods of Application
The study explores the use of this class of compounds in palladium-catalyzed asymmetric allylic alkylation, yielding a variety of α-quaternary six- and seven-membered ketones and lactams .
Results or Outcomes
The method allows for the selective generation of so-called “thermodynamic” enolate isomers, solving the problem of poor regioselectivity when forming fully substituted enol derivatives .
Preparation of SEM Ethers
Summary of the Application
2-(Chloromethoxy)ethyltrimethylsilane is used in the preparation of SEM [2-(trimethylsilyl)ethoxy]methyl]-ethers . It serves as a phenol protecting group in the synthesis of laterifluorones .
Methods of Application
The compound reacts with 1H-imidazole to prepare 1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole .
Results or Outcomes
This method provides a new way to prepare SEM ethers, which are valuable in organic synthesis .
Synthesis of Teoc-Protected Amines
Summary of the Application
2-(Trimethylsilyl)ethanol is used as a protecting reagent for carboxyl and phosphate groups . It is used to synthesize Teoc-protected amines .
Methods of Application
Teoc-protected amines are synthesized via alcoholysis of the corresponding isocyanates .
Results or Outcomes
This method provides a new and efficient way to synthesize Teoc-protected amines, which are valuable in organic synthesis .
Preparation of 2,4,5-Trisubstituted Tetrahydropyrans
Summary of the Application
SEM-Cl can be used as a reagent for the preparation of 2,4,5-trisubstituted tetrahydropyrans from homoallylic alcohols by a Prins-type cyclization reaction .
Methods of Application
The compound is used in the synthesis of amino acid SEM esters from N-protected amino acids in the presence of lithium carbonate .
Results or Outcomes
This method provides a new way to prepare 2,4,5-trisubstituted tetrahydropyrans, which are valuable in organic synthesis .
Synthesis of Laterifluorones
Results or Outcomes
This method provides a new way to prepare laterifluorones, which are valuable in organic synthesis .
properties
IUPAC Name |
methyl 1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3Si/c1-15-11(14)10-7-12-13(8-10)9-16-5-6-17(2,3)4/h7-8H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTQINUYEIQMRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)COCC[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate |
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